4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride
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Overview
Description
4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenyl isothiocyanate with piperidine, followed by cyclization with a suitable reagent to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share a similar chlorophenyl group and have been studied for their antiviral activity.
4-(4-Chlorophenyl)-4-hydroxypiperidine:
Uniqueness
4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride is unique due to its specific combination of a thiazole ring, piperidine ring, and chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H16Cl2N2S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H15ClN2S.ClH/c15-12-3-1-10(2-4-12)13-9-18-14(17-13)11-5-7-16-8-6-11;/h1-4,9,11,16H,5-8H2;1H |
InChI Key |
ARYDLAHZMYCTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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